2-(Oxazol-2-YL)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

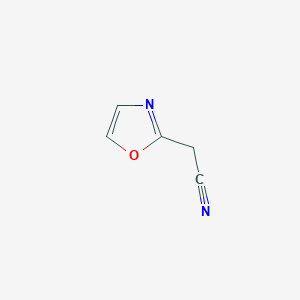

2-(Oxazol-2-YL)acetonitrile is a heterocyclic compound featuring an oxazole ring attached to an acetonitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxazol-2-YL)acetonitrile typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® . Another method includes the reaction of aromatic nitriles with amino alcohols under microwave irradiation, which affords good to high yields . Additionally, a solvent-free protocol using a biopolymer-based catalyst, cellulose sulfuric acid, has been developed for the synthesis of 2-oxazolines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of flow chemistry techniques, such as the rapid flow synthesis of oxazolines and their oxidation to oxazoles, suggests potential scalability for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

2-(Oxazol-2-YL)acetonitrile undergoes various chemical reactions, including:

Oxidation: Oxazolines can be oxidized to oxazoles using reagents like manganese dioxide.

Substitution: The compound can participate in substitution reactions, such as the arylation of oxazoles using palladium-catalyzed methods.

Common Reagents and Conditions

Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.

Substitution: Palladium catalysts, phosphine ligands, and polar or nonpolar solvents depending on the desired regioselectivity.

Major Products

Aplicaciones Científicas De Investigación

2-(Oxazol-2-YL)acetonitrile has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(Oxazol-2-YL)acetonitrile involves its interaction with various molecular targets and pathways. For example, oxazole derivatives have been shown to interact with enzymes and receptors, leading to biological effects such as anti-inflammatory and antimicrobial activities . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparación Con Compuestos Similares

Similar Compounds

Benzoxazole: A similar compound with a benzene ring fused to an oxazole ring.

Thiazole: Contains a sulfur atom in place of the oxygen atom in oxazole.

Imidazole: Features two nitrogen atoms in the five-membered ring.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Actividad Biológica

2-(Oxazol-2-YL)acetonitrile, a heterocyclic compound characterized by the presence of an oxazole ring and a nitrile group, has garnered attention in the fields of medicinal chemistry and biological research. This compound's unique chemical structure contributes to its potential biological activities, which include antimicrobial, anti-inflammatory, and neuroprotective properties. This article reviews the current understanding of the biological activity of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₄N₂O. It features a five-membered aromatic ring containing nitrogen and oxygen, which influences its reactivity and interaction with biological targets.

Target Interactions : this compound acts through various non-covalent interactions with enzymes and receptors. Research indicates that oxazoline derivatives can modulate biochemical pathways by inhibiting specific enzymes or altering receptor activity.

Biochemical Pathways : The compound is involved in several metabolic pathways, particularly those related to inflammation and cell signaling. Its ability to interact with key proteins suggests potential therapeutic applications in diseases where these pathways are disrupted.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that oxazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains, demonstrating promising results.

- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation. In vitro studies suggest that it may inhibit pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.

- Neuroprotective Effects : Recent research indicates that oxazole derivatives can influence neurodegenerative processes. For example, compounds structurally related to this compound have been shown to reduce the aggregation of neurotoxic proteins, such as α-synuclein, in models of Parkinson's disease .

Case Study 1: Antimicrobial Evaluation

A study conducted on various oxazole derivatives, including this compound, assessed their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Neuroprotection in Parkinson's Disease Models

In vivo studies using transgenic mouse models of Parkinson's disease demonstrated that an analog of this compound effectively reduced motor impairment and levels of oligomerized α-synuclein in the brain. This highlights the neuroprotective potential of compounds within this class .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Characteristics |

|---|---|---|

| 2-(Thiazol-2-YL)acetonitrile | Thiazole derivative | Exhibits distinct antimicrobial properties |

| 2-(Benzoxazol-2-YL)acetonitrile | Benzoxazole derivative | Known for potent anticancer activity |

| 5-Methyl-oxazole | Methyl-substituted | Displays unique reactivity patterns in synthesis |

These comparisons underscore the versatility and significance of oxazole derivatives in chemical research and applications.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that derivatives of this compound have favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings are critical for evaluating their therapeutic potential and guiding further drug development efforts.

Propiedades

IUPAC Name |

2-(1,3-oxazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c6-2-1-5-7-3-4-8-5/h3-4H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVNLARDRLKRNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608764 |

Source

|

| Record name | (1,3-Oxazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

809533-78-6 |

Source

|

| Record name | (1,3-Oxazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.